molecular formula C35H61N11O9 B1622866 Palmitoyl tuberactinamine N CAS No. 74240-44-1

Palmitoyl tuberactinamine N

Cat. No.: B1622866
CAS No.: 74240-44-1
M. Wt: 779.9 g/mol
InChI Key: BOUNXJOSVRWQIH-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl tuberactinamine N is a chemically modified derivative of the tuberactinomycin family of antibiotics, which includes viomycin and capreomycin. Tuberactinomycins are cyclic peptides known for their anti-tuberculosis (TB) activity, particularly against multidrug-resistant Mycobacterium tuberculosis strains . Early studies demonstrated its efficacy against TB mutants with ribosomal alterations, suggesting a mechanism involving ribosomal subunit binding, similar to unmodified tuberactinomycins .

Properties

CAS No.

74240-44-1

Molecular Formula

C35H61N11O9

Molecular Weight

779.9 g/mol

IUPAC Name

N-[(6E)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexadecanamide

InChI

InChI=1S/C35H61N11O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27(49)41-23-18-39-33(54)28(22-16-17-38-34(36)45-22)46-30(51)24(19-40-35(37)55)42-31(52)25(20-47)44-32(53)26(21-48)43-29(23)50/h19,22-23,25-26,28,47-48H,2-18,20-21H2,1H3,(H,39,54)(H,41,49)(H,42,52)(H,43,50)(H,44,53)(H,46,51)(H3,36,38,45)(H3,37,40,55)/b24-19+

InChI Key

BOUNXJOSVRWQIH-LYBHJNIJSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1CNC(=O)C(NC(=O)C(=CNC(=O)N)NC(=O)C(NC(=O)C(NC1=O)CO)CO)C2CCN=C(N2)N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1CNC(=O)C(NC(=O)/C(=C\NC(=O)N)/NC(=O)C(NC(=O)C(NC1=O)CO)CO)C2CCN=C(N2)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CNC(=O)C(NC(=O)C(=CNC(=O)N)NC(=O)C(NC(=O)C(NC1=O)CO)CO)C2CCN=C(N2)N

Synonyms

palmitoyl tuberactinamine N
PTAN

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Efficacy in Drug-Resistant TB : this compound and di-β-lysyl-capreomycin IIA are equally effective against ribosomal mutants, but their clinical utility remains underexplored in modern regimens .
  • Fatty Acid Conjugation Trends : Palmitoylation improves bioavailability across diverse drug classes (antibiotics, ASOs, and small molecules), though its impact varies by target and tissue .
  • Limitations: No direct comparison between this compound and non-palmitoylated tuberactinomycin-N in the available evidence. Older studies (e.g., 1981 data) lack pharmacokinetic or toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.